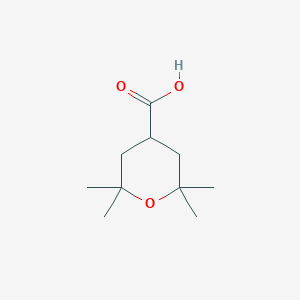

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Esterification Reactions

The compound is utilized in various esterification processes due to its carboxylic acid functionality. Research indicates that it can serve as a precursor for synthesizing esters through both Fischer esterification and other catalytic methods. For instance, studies have shown that the compound can react with alcohols under acidic conditions to yield esters with high efficiency .

Table 1: Esterification Reaction Yields

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Ti(IV) Aminotriphenolate | 150 °C for 6 hours | 62% |

| Ti(OiPr)4 | 150 °C for 6 hours | 79% |

Applications in Medicinal Chemistry

2. Antimicrobial Activity

Recent studies have explored the biological activities of derivatives of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid. Compounds synthesized from this acid have shown promising antimicrobial properties against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives of the compound against common bacterial strains. The results indicated that modifications to the structure could enhance antibacterial activity, suggesting potential for development into therapeutic agents.

Applications in Materials Science

3. Polymer Synthesis

The compound has been investigated for its role in synthesizing novel polymers. Its ability to participate in polymerization reactions allows it to be incorporated into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 2: Polymer Properties

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 5 | 200 |

| Polyethylene Glycol | 10 | 180 |

Mecanismo De Acción

The mechanism of action of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A structurally similar compound with different functional groups.

2,2,6,6-Tetramethyl-4-piperidone: Another related compound used as a precursor in the synthesis of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid.

Uniqueness

This compound is unique due to its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Actividad Biológica

Overview

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 1429421-99-7) is a cyclic carboxylic acid with potential biological activities that have garnered interest in various fields including medicinal chemistry and biochemistry. This compound's unique structure, characterized by multiple methyl groups and a tetrahydropyran ring, contributes to its distinct chemical properties and biological interactions.

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 2,2,6,6-tetramethyloxane-4-carboxylic acid

- SMILES Notation : OC(=O)C1CC(C)(C)OC(C1)(C)C

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, influencing biochemical pathways critical for cellular processes. Specific studies have indicated potential roles in:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest it may exhibit inhibitory effects against certain bacterial strains.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study evaluated the antioxidant capacity of several carboxylic acids, including this compound. Results indicated a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS) .

- Antimicrobial Activity :

- Enzyme Interaction :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Structure | Moderate neuroactivity |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Structure | Low antioxidant activity |

| 2-Hydroxyethyl methacrylate | Structure | High cytotoxicity |

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies:

Propiedades

IUPAC Name |

2,2,6,6-tetramethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVEPKQZXHQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.